N-Benzyl-2-phenylethanamine

Description

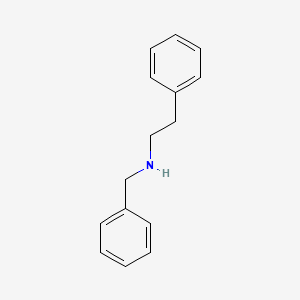

Structure

2D Structure

Properties

IUPAC Name |

N-benzyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPABQMWFWCMOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189982 | |

| Record name | N-Benzyl-1-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3647-71-0 | |

| Record name | Benzylphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1-phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3647-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-1-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90J4SPI061 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-2-phenylethanamine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-phenylethanamine, a secondary amine featuring both a benzyl and a phenethyl group, serves as a crucial scaffold in medicinal chemistry and a versatile precursor in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological activities. Particular focus is given to its role as a cholinesterase inhibitor and a modulator of serotonergic systems, highlighting its potential in neuropharmacology. All quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrams generated using the DOT language.

Chemical Structure and Properties

This compound, also known by synonyms such as Benethamine and N-Benzylphenethylamine, possesses the chemical formula C₁₅H₁₇N.[1] Its structure is characterized by a 2-phenylethylamine core with a benzyl group attached to the nitrogen atom.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various sources, and discrepancies in reported values, such as for the melting point, are noted. While some sources indicate a solid with a melting point in the range of 61-64 °C, others describe it as a clear light yellow liquid at room temperature.[2][3][4] This suggests that the compound may exist in different polymorphic forms or that its physical state is highly dependent on purity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₇N | [1] |

| Molecular Weight | 211.30 g/mol | [1] |

| CAS Number | 3647-71-0 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Clear light yellow liquid or solid | [2][3][4] |

| Melting Point | 61-64 °C (for solid form) | [3][4] |

| Boiling Point | 327-329.4 °C at 760 mmHg | [3] |

| Density | 1.007 - 1.014 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.566 | [3] |

| pKa (Predicted) | 9.36 ± 0.19 | [2] |

| LogP (Predicted) | 3.40980 | [3] |

| Solubility | Insoluble in water. Soluble in ethanol. | [2][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are summarized below.

| Spectrum Type | Key Features and Observations |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the benzyl and phenethyl groups are observed in the range of δ 7.22-7.35 ppm. The methylene protons of the benzyl and phenethyl groups appear as singlets and multiplets, respectively, in the range of δ 2.91-3.85 ppm. A broad singlet corresponding to the amine proton is also present.[2] |

| ¹³C NMR (CDCl₃) | Aromatic carbons resonate in the range of δ 126.1-139.9 ppm. The methylene carbons of the benzyl and phenethyl groups show signals at approximately δ 53.7, 50.4, and 36.2 ppm.[2] |

| Mass Spectrum (EI) | The mass spectrum shows a molecular ion peak (M+) at m/z 211, corresponding to the molecular weight of the compound.[6][7] |

| IR Spectrum | The IR spectrum displays characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[3][8] |

Experimental Protocols

Synthesis via Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of 2-phenylethylamine with benzaldehyde.[9] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Imine Formation: To a solution of 2-phenylethylamine (1.0 equivalent) in ethanol, add benzaldehyde (1.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes to 3 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).[10]

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the ethanol. Partition the residue between dichloromethane (CH₂Cl₂) and water.[10] Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[10]

Purification by Acid-Base Extraction

For the removal of non-basic impurities, such as unreacted benzaldehyde, an acid-base extraction can be employed.[9]

Methodology:

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

-

Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer.

-

Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and basify it by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10.

-

Extract the deprotonated amine back into diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified free base.

Formation of the Hydrochloride Salt

For improved stability and handling, this compound can be converted to its hydrochloride salt.[10]

Methodology:

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. If necessary, cool the mixture in an ice bath to promote crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest due to their interactions with key neurological targets, including cholinesterases and serotonin receptors.

Cholinesterase Inhibition

Derivatives of this compound have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The inhibitory activity is attributed to the binding of the molecule to the active site of the cholinesterase enzyme, preventing the hydrolysis of acetylcholine.

Caption: Simplified diagram of cholinesterase inhibition.

Serotonin 5-HT₂ Receptor Agonism

This compound derivatives are also known to act as potent agonists at serotonin 5-HT₂A and 5-HT₂C receptors.[10] These G-protein coupled receptors are involved in a wide range of physiological and cognitive processes. Agonism at the 5-HT₂A receptor, in particular, is associated with the psychoactive effects of classic psychedelics. The N-benzyl moiety has been shown to significantly increase the binding affinity and functional activity at these receptors compared to simpler phenethylamines.[11] The activation of the 5-HT₂A receptor by an agonist like an this compound derivative initiates a downstream signaling cascade primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent intracellular signaling events.

Caption: The 5-HT₂A receptor signaling cascade initiated by an agonist.

Applications and Future Directions

The dual activity of this compound derivatives as both cholinesterase inhibitors and 5-HT₂ receptor agonists makes them attractive candidates for the development of multi-target drugs for neurodegenerative diseases. The ability to modulate both the cholinergic and serotonergic systems could offer a more holistic therapeutic approach. Furthermore, the synthetic tractability of the this compound scaffold allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, aiding in the design of compounds with optimized potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on elucidating the precise molecular interactions of these compounds with their biological targets and evaluating their therapeutic potential in preclinical and clinical settings.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activities. The presented experimental protocols and diagrams are intended to serve as a valuable resource for researchers working with this versatile molecule and to stimulate further investigation into its therapeutic applications.

References

- 1. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Page loading... [guidechem.com]

- 4. N-BENZYL-2-PHENYLETHYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. N-Benzyl-2-phenethylamine [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. N-BENZYL-2-PHENYLETHYLAMINE(3647-71-0) IR Spectrum [chemicalbook.com]

- 9. Buy this compound | 3647-71-0 [smolecule.com]

- 10. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzyl-2-phenylethanamine: A Technical Guide for Researchers

CAS Number: 3647-71-0 Molecular Weight: 211.30 g/mol

This technical guide provides an in-depth overview of N-Benzyl-2-phenylethanamine, a compound of significant interest in medicinal chemistry and neuropharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as benethamine, is an aromatic amine.[1][2] Its structure features a benzyl group attached to the nitrogen atom of a 2-phenylethanamine backbone.

| Property | Value | Source |

| CAS Number | 3647-71-0 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₁₅H₁₇N | [1][2][3][7] |

| Molecular Weight | 211.30 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benethamine, N-Benzyl-2-phenethylamine, N-Benzylphenethylamine | [1][2] |

| Appearance | Clear light yellow liquid | [4] |

| Boiling Point | 327-328 °C at 750 mmHg | [8] |

| Density | 1.007 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.566 | [8] |

Synthesis

A prevalent method for the synthesis of this compound is through reductive amination. This typically involves the reaction of 2-phenylethanamine with benzaldehyde to form an imine intermediate, which is subsequently reduced to the final secondary amine product.[1]

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound and its derivatives.

Materials:

-

Phenethylamine hydrochloride (or free base)

-

Benzaldehyde (or substituted benzaldehyde)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

A suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding aldehyde (1.1 equiv) is prepared in ethanol (10 mL).

-

Triethylamine (1.0 equiv) is added to the suspension.

-

The reaction mixture is stirred for a period of 30 minutes to 3 hours, with the progress of imine formation monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of imine formation, sodium borohydride (2.0 mmol) is added to the mixture.

-

The reaction is stirred for an additional 30 minutes.

-

The reaction mixture is then concentrated under reduced pressure.

-

The resulting residue is partitioned between dichloromethane and water (30 mL, 1:1 v/v).

-

The organic layer is separated, and the aqueous layer is further extracted with dichloromethane (2 x 15 mL).

-

The combined organic layers are then further processed for purification.[3]

Purification: Purification of the crude product can be achieved through acid-base extraction. The basic nature of the amine allows for its protonation in an acidic environment, rendering it water-soluble and enabling separation from non-basic organic impurities. The purified amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

Biological Activity and Applications

This compound and its derivatives have garnered attention for their significant biological activities, particularly within the central nervous system.

Cholinesterase Inhibition

Derivatives of this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease.[1] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key therapeutic strategy for managing Alzheimer's symptoms.

Serotonin Receptor Interaction

Certain N-benzyl substituted phenethylamines have been shown to act as potent agonists at serotonin 5-HT₂A and 5-HT₂C receptors.[3] These receptors are involved in a variety of physiological and cognitive processes, and modulation of their activity is a target for therapeutic intervention in several psychiatric disorders.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[9]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (e.g., this compound derivative)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, the test compound, and a positive control in the appropriate buffer or solvent.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the DTNB solution.

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-37°C).[9][10]

-

Enzyme Addition: Add the AChE solution to each well.

-

Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.

-

Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-15 minutes) to determine the reaction rate.[11]

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

| Compound | Target | IC₅₀ (nM) |

| Donepezil (Reference) | AChE | 14 ± 0.12 |

| Tacrine (Reference) | AChE | 30 ± 0.2 |

| Compound 7f (N-benzyl pyridinium–curcumin derivative) | AChE | 7.5 ± 0.19 |

| Compound 8a (N-benzyl pyridinium–curcumin derivative) | AChE | ≤56 |

| Compound 8b (N-benzyl pyridinium–curcumin derivative) | AChE | ≤56 |

| Data from a study on N-benzyl pyridinium–curcumin derivatives, demonstrating the potential for potent AChE inhibition within this class of compounds.[12] |

In Vivo Neuropharmacological Assessment in Zebrafish

Recent studies have utilized adult zebrafish as a model organism to screen the neuroactive properties of novel this compound derivatives.[5][7]

Experimental Design:

-

Behavioral Analysis: Zebrafish are exposed to the test compounds, and their behavior is monitored. This can include assessments of anxiety-like behavior in a novel tank test and despair-like behavior.[6][7]

-

Neurochemical Analysis: Following behavioral testing, brain tissue is analyzed to measure the levels of key neurotransmitters and their metabolites, such as serotonin and dopamine. This provides insights into the neurochemical pathways affected by the compounds.[6]

These studies have shown that substitutions on both the phenethylamine and N-benzyl portions of the molecule can modulate the behavioral and neurochemical effects of these compounds, highlighting the potential for fine-tuning their pharmacological profiles.[7]

References

- 1. Buy this compound | 3647-71-0 [smolecule.com]

- 2. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-BENZYL-2-PHENYLETHYLAMINE | 3647-71-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-phenylethanamine from Phenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for N-Benzyl-2-phenylethanamine, a key intermediate in the development of various biologically active compounds. The document details the prevalent methodologies, including reductive amination and direct alkylation, offering step-by-step experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized to facilitate understanding and implementation in a laboratory setting. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is a secondary amine that incorporates both a phenethylamine and a benzyl moiety. The phenethylamine skeleton is a foundational structure in many neurotransmitters and psychoactive substances, while the N-benzyl group can significantly influence the pharmacological properties of the molecule. This makes this compound and its derivatives valuable scaffolds in medicinal chemistry, with applications in the study of neurochemical pathways and as precursors for more complex molecular architectures. The synthesis of this compound is a fundamental process in many research and development laboratories. This guide focuses on the two most common and practical methods for its preparation from phenethylamine: reductive amination and direct alkylation.

Synthetic Methodologies

The synthesis of this compound from phenethylamine is most commonly achieved through two primary strategies: reductive amination with benzaldehyde or direct alkylation with a benzyl halide.

Reductive Amination

Reductive amination is a highly efficient, often one-pot, procedure for the formation of amines.[1] It involves the initial reaction of phenethylamine with benzaldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine, this compound.[2] This method is widely favored due to its generally high yields and selectivity.

The reduction of the imine can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) and catalytic hydrogenation being the most common.[3][4]

Direct Alkylation

Direct alkylation involves the nucleophilic substitution reaction between phenethylamine and a benzyl halide, such as benzyl chloride or benzyl bromide.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion. While conceptually straightforward, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of reaction conditions is therefore crucial.

Experimental Protocols

Reductive Amination of Phenethylamine with Benzaldehyde using Sodium Borohydride

This protocol describes a standard laboratory procedure for the synthesis of this compound via reductive amination using sodium borohydride.

Materials:

-

Phenethylamine

-

Benzaldehyde

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Acetic acid (optional, to catalyze imine formation)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve phenethylamine (1.0 eq.) and benzaldehyde (1.0-1.1 eq.) in methanol or ethanol.

-

Stir the solution at room temperature. A few drops of acetic acid can be added to accelerate the formation of the imine.

-

After stirring for 30-60 minutes, cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the cooled solution, maintaining the temperature below 20°C.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Direct Alkylation of Phenethylamine with Benzyl Chloride

This protocol outlines the synthesis of this compound through direct alkylation.

Materials:

-

Phenethylamine

-

Benzyl chloride

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Dichloromethane or Ether

-

Water

Procedure:

-

In a round-bottom flask, combine phenethylamine (1.0 eq.), benzyl chloride (1.0-1.2 eq.), and a base such as sodium carbonate or potassium carbonate (1.5-2.0 eq.) in a suitable solvent like ethanol or DMF.[2]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane or ether and wash with water to remove any remaining salts and unreacted phenethylamine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved through vacuum distillation or column chromatography.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Reagents | Solvent | Typical Yield | Reference |

| Reductive Amination | Phenethylamine, Benzaldehyde, NaBH₄ | Methanol/Ethanol | 85-92% (for analogous systems) | [3] |

| Reductive Amination | Phenethylamine, Benzaldehyde, H₂/Pd-C | Methanol/Ethanol | 67% (for analogous systems) | [5] |

| Direct Alkylation | Phenethylamine, Benzyl Chloride, Na₂CO₃/K₂CO₃ | Ethanol/DMF | Moderate to Good | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3647-71-0 | [6] |

| Molecular Formula | C₁₅H₁₇N | [6] |

| Molecular Weight | 211.30 g/mol | [6] |

| Melting Point | 61-64 °C | [6][7] |

| Boiling Point | 327-328 °C @ 750 mmHg | [6][8] |

| Density | 1.007 g/mL @ 25 °C | [6][8] |

| Refractive Index (n²⁰/D) | 1.566 | [6][7] |

| Appearance | Clear light yellow liquid or solid | [6] |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Synthetic routes to this compound.

Experimental Workflow for Reductive Amination

Caption: General workflow for reductive amination.

Purification and Characterization

The purification of this compound is crucial to remove unreacted starting materials and byproducts.

-

Acid-Base Extraction: This technique is highly effective for separating the basic amine product from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates the amine, making it water-soluble. The aqueous layer is then separated, basified, and the purified amine is extracted back into an organic solvent.[2]

-

Crystallization: The product can be converted to a salt, such as the hydrochloride salt, which can then be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[2]

-

Column Chromatography: Silica gel chromatography can be employed to separate the product from impurities based on polarity.

-

Vacuum Distillation: For the free base, which is a liquid at room temperature, vacuum distillation can be an effective purification method.

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the solid product.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound from phenethylamine, with a focus on reductive amination and direct alkylation. The provided experimental protocols, comparative data, and visual workflows offer a practical resource for laboratory synthesis. The choice of method will depend on factors such as available reagents, desired scale, and purification capabilities. Both routes are robust and can be adapted to produce a variety of N-benzylphenethylamine derivatives for further investigation in drug discovery and development.

References

- 1. gctlc.org [gctlc.org]

- 2. Buy this compound | 3647-71-0 [smolecule.com]

- 3. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 4. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. N-BENZYL-2-PHENYLETHYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Page loading... [guidechem.com]

- 8. N-BENZYL-2-PHENYLETHYLAMINE | 3647-71-0 [chemicalbook.com]

The Biological Activity of N-Benzyl-2-phenylethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of N-Benzyl-2-phenylethanamine and its derivatives. The document focuses on the compound's interactions with key neurological targets, including serotonin receptors and cholinesterases, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Biological Activities: Serotonin Receptor Modulation and Cholinesterase Inhibition

This compound, also known as benethamine, is a derivative of phenethylamine that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] Research has primarily focused on two key areas: its potent interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, and its ability to inhibit cholinesterase enzymes.[1][2] These activities suggest potential therapeutic applications in neuroscience, particularly in the context of neuropsychiatric disorders and neurodegenerative diseases like Alzheimer's.[1]

The addition of an N-benzyl group to the phenethylamine scaffold can significantly enhance binding affinity and functional activity at 5-HT2A receptors.[2][3] This has led to the development of a large family of N-benzylphenethylamine derivatives, often referred to as 'NBOMes', which are potent agonists at these receptors.[3][4] The structure-activity relationship (SAR) of these compounds is complex, with substitutions on both the phenethylamine and N-benzyl moieties playing a crucial role in modulating affinity, potency, and selectivity.[2]

Furthermore, various derivatives of this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity is a key therapeutic strategy in the management of Alzheimer's disease.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound derivatives, focusing on their affinity for serotonin receptors and their inhibitory potency against cholinesterases.

Table 1: Serotonin 5-HT2A and 5-HT2C Receptor Binding Affinities and Functional Potencies of N-Benzylphenethylamine Derivatives

This table presents data for a selection of N-benzylphenethylamine derivatives, highlighting the impact of substitutions on both the phenethylamine (at the 4-position) and the N-benzyl moieties.

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |

| 1b | H | 2-hydroxy | 4.35 | 117 | 0.074 | 30.5 |

| 6b | CN | 2-hydroxy | 0.36 | 36.1 | 0.63 | 11.1 |

| 8b | Ethyl | 2-hydroxy | 0.29 | 1.81 | 0.21 | 2.51 |

| 1d | H | 2,3-methylenedioxy | 6.76 | 25.1 | 1.15 | 18.2 |

| 11d | Thiopropyl | 2,3-methylenedioxy | 1.02 | 1.95 | 1.05 | 2.57 |

Data sourced from Hansen et al., 2014.[2]

Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives

This table compiles IC50 values for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by various N-benzyl-containing compounds. It is important to note that these are structurally related compounds, and direct this compound data is limited in a comparative format.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 | - | [5] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 | - | [5] |

| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | 2.2 | 0.020 | [6] |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | 0.8 | 1.4 | [6] |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 | - | [7] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and its derivatives, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize their activity.

5-HT2A Receptor Signaling Pathway

This compound derivatives that act as agonists at the 5-HT2A receptor initiate a cascade of intracellular events. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 3647-71-0 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Convergent 18F-labeling and evaluation of N-benzyl-phenethylamines as 5-HT2A receptor PET ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzyl-2-phenylethanamine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-phenylethanamine (NBPEA) and its derivatives represent a significant and versatile class of compounds in medicinal chemistry and pharmacology. Structurally, they feature a phenethylamine core with a benzyl group attached to the nitrogen atom. This scaffold is a key pharmacophore in numerous naturally occurring and synthetic bioactive molecules, including neurotransmitters, hormones, and psychoactive drugs.[1] The therapeutic potential of NBPEA derivatives is broad, with research highlighting their utility in neuroscience for their effects on mood and cognition, and their potential application in treating neurodegenerative disorders like Alzheimer's disease due to their cholinesterase inhibitory activity.[2]

The pharmacological profile of these compounds is largely dictated by their interactions with various neurotransmitter systems, most notably the serotonin (5-HT) and dopamine receptors.[3] Specifically, many NBPEA derivatives exhibit high affinity and agonist activity at the 5-HT2A and 5-HT2C receptors, which are critical targets for psychedelic drugs and are implicated in a range of psychiatric conditions.[3][4][5] The structure-activity relationship (SAR) of this class is complex; minor structural modifications to either the phenethylamine or the N-benzyl moiety can dramatically alter receptor binding affinity, functional potency, and selectivity, leading to a wide spectrum of pharmacological effects.[3][4] This guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of this compound derivatives, presenting key data, experimental protocols, and pathway diagrams to aid in their further exploration and development.

Core Structure and Derivatives

The fundamental structure of this compound consists of a 2-phenylethylamine backbone with a benzyl substituent on the amine. The versatility of this scaffold allows for extensive chemical modifications at several positions, primarily on both aromatic rings and the ethylamine side chain. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting analogues.

Key Derivative Classes:

-

Substituted Phenethylamines: Modifications often involve the addition of methoxy or halogen groups to the phenyl ring of the phenethylamine moiety. The position of these substituents significantly influences receptor interaction. For instance, 2,4-dimethoxy derivatives have been shown to be more potent in exerting hallucinogenic-like effects compared to their 3,4-dimethoxy counterparts.[3]

-

Substituted N-Benzyl Analogues: Alterations to the N-benzyl ring, such as the introduction of methoxy, trifluoromethoxy, or halogen substituents, can dramatically impact behavioral and neurochemical outcomes.[3] N-(2-methoxy)benzyl substitution, in particular, has been found to significantly enhance both binding affinity and functional activity at 5-HT2A receptors.[4]

-

Cyclized Analogues: While less common, the incorporation of the phenethylamine or benzylamine structure into more rigid, cyclized systems can provide valuable insights into the bioactive conformation of these ligands.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is through reductive amination . This versatile and widely used method involves the reaction of a primary amine (a phenethylamine) with an aldehyde or ketone (a benzaldehyde) to form an imine intermediate, which is then reduced to the corresponding secondary amine.

General Synthetic Workflow

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-Hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine

This protocol is adapted from the synthesis of N-benzyl phenethylamines as described in the literature.[4]

Materials:

-

4-Bromo-2,5-dimethoxyphenethylamine hydrochloride

-

2-Hydroxybenzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl) in ethanol

-

Diethyl ether (Et₂O)

Procedure:

-

Free Base Preparation: Dissolve 4-bromo-2,5-dimethoxyphenethylamine hydrochloride in water and basify with a saturated solution of NaHCO₃. Extract the free base with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Reductive Amination: Dissolve the resulting free base and 1.1 equivalents of 2-hydroxybenzaldehyde in DCM. To this solution, add 1.5 equivalents of sodium triacetoxyborohydride in portions. Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethanol. Add a solution of HCl in ethanol until the solution is acidic. Induce crystallization by the addition of diethyl ether.

-

Isolation: Collect the resulting crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the target compound.

Pharmacological Profile and Mechanism of Action

The primary pharmacological targets of many this compound derivatives are the serotonin 5-HT2A and 5-HT2C receptors .[2][4] These G-protein coupled receptors are predominantly expressed in the central nervous system and are involved in regulating mood, cognition, and perception.

Signaling Pathway of 5-HT2A Receptor Agonists

Upon binding of an NBPEA agonist, the 5-HT2A receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, ultimately leading to a cellular response.

Structure-Activity Relationships (SAR)

The SAR for this compound derivatives is complex, with subtle changes in chemical structure leading to significant differences in pharmacological activity.

Key SAR Observations:

-

N-Benzyl Substitution: The presence and nature of substituents on the N-benzyl ring are critical for high-affinity binding and functional potency at 5-HT2A/2C receptors. N-(2-methoxy)benzyl substitution is particularly favorable.[4]

-

Phenethylamine Ring Substitution: Methoxy groups at the 2- and 5-positions of the phenethylamine ring are common in potent 5-HT2A agonists. A halogen or other lipophilic group at the 4-position generally enhances activity.

-

Positional Isomerism: The relative positions of substituents can have a profound impact. For example, 2,4-dimethoxy phenethylamine derivatives tend to be more potent than their 3,4-dimethoxy isomers in producing certain behavioral effects.[3]

-

Ortho-Substituents on the N-Benzyl Ring: The nature of the ortho-substituent on the N-benzyl ring is a key determinant of receptor binding affinity.[2] Trifluoromethoxy groups at this position have been associated with prominent behavioral effects in animal models.[3]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a selection of this compound derivatives from the literature.

Table 1: Binding Affinities (Ki, nM) at Human 5-HT2A and 5-HT2C Receptors

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A/2C Selectivity |

| 1b | -Br | 2-OH | 0.83 | 11 | 13 |

| 5b | -CF₃ | 2-OH | 1.1 | 3.3 | 3 |

| 6b | -CN | 2-OH | 0.81 | 81 | 100 |

| 8b | -Et | 2-OH | 0.29 | 1.9 | 6.6 |

| 5d | -CF₃ | 2,3-methylenedioxy | 0.90 | 16 | 18 |

| 6d | -CN | 2,3-methylenedioxy | 14 | 54 | 3.9 |

Data extracted from Hansen et al. (2014).[4]

Table 2: Functional Potencies (EC50, nM) and Efficacies (Emax, %) at Human 5-HT2A and 5-HT2C Receptors

| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |

| 1b | 0.074 | 102 | 1.8 | 91 |

| 5b | 0.54 | 100 | 46 | 97 |

| 6b | 0.44 | 94 | 19 | 88 |

| 8b | 0.24 | 98 | 2.5 | 92 |

| 5d | 0.40 | 101 | 109 | 94 |

| 6d | 2.1 | 96 | 32 | 92 |

Data extracted from Hansen et al. (2014).[4]

Conclusion

This compound derivatives are a rich and pharmacologically significant class of compounds with profound effects on the central nervous system, primarily through their interaction with serotonin receptors. The intricate structure-activity relationships within this family of molecules offer a fertile ground for the design of novel chemical probes to study serotonergic signaling and for the development of potential therapeutics for a range of psychiatric and neurological disorders. The synthetic accessibility via reductive amination, coupled with the dramatic pharmacological shifts observed with minor structural modifications, ensures that this chemical scaffold will remain an area of intense interest for researchers in medicinal chemistry and drug development. This guide has provided a foundational overview of the key aspects of their chemistry and pharmacology, offering detailed protocols and data to support ongoing research efforts.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 3647-71-0 [smolecule.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of N-Benzyl-2-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzyl-2-phenylethanamine, a secondary amine of interest in various fields of chemical and pharmaceutical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.42-7.28 | m | 10H, Aromatic protons (C₆H₅-CH₂- and -CH₂-C₆H₅) |

| 3.85 | s | 2H, Benzyl methylene protons (-N-CH₂-Ph) |

| 2.91 | m | 4H, Ethyl protons (-CH₂-CH₂-N-) |

| 1.94 | s (br) | 1H, Amine proton (-NH-) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz) [1]

| Chemical Shift (δ) ppm | Assignment |

| 139.9 | Quaternary Carbon (Aromatic) |

| 139.8 | Quaternary Carbon (Aromatic) |

| 129.4 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.7 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.4 | Aromatic CH |

| 128.3 | Aromatic CH |

| 128.1 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.9 | Aromatic CH |

| 126.1 | Aromatic CH |

| 53.7 | Benzyl methylene carbon (-N-CH₂-Ph) |

| 50.4 | Ethyl methylene carbon (-N-CH₂-CH₂-Ph) |

| 36.2 | Ethyl methylene carbon (-CH₂-C₆H₅) |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300-3500 | N-H stretch (secondary amine) | N-H |

| 3000-3100 | C-H stretch (aromatic) | C-H (sp²) |

| 2850-2960 | C-H stretch (aliphatic) | C-H (sp³) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) | C=C |

| 1000-1250 | C-N stretch (aliphatic amine) | C-N |

| 690-770 | C-H bend (out-of-plane, monosubstituted benzene) | C-H |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 211 | Molecular ion [M]⁺ |

| 120 | [M - C₇H₇]⁺ (loss of benzyl radical) |

| 91 | [C₇H₇]⁺ (benzyl cation/tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal standard (TMS at 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to acquire the spectrum.

-

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.

-

Instrumentation: An electron ionization (EI) mass spectrometer was used.

-

Ionization: The sample was ionized using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Data Acquisition: The mass spectrum was scanned over a range of m/z 40-300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-phenylethanamine

This technical guide provides a comprehensive overview of the solubility and stability of N-Benzyl-2-phenylethanamine, a significant secondary amine in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the compound's physicochemical properties.

Introduction

This compound, also known as benethamine, is an aromatic amine featuring a benzyl group substituting one of the hydrogens of the 2-phenylethanamine amino group. Its derivatives have been noted for their potent activity as 5-HT2A receptor agonists, making the parent compound a crucial scaffold for the development of novel therapeutics, particularly in neuroscience.[1][2] Understanding the solubility and stability of this compound is fundamental for its handling, formulation, and the development of reliable analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇N | [3] |

| Molecular Weight | 211.30 g/mol | [4] |

| Appearance | Clear light yellow liquid | [5] |

| Melting Point | 61-64 °C | [3] |

| Boiling Point | 327-328 °C at 750 mmHg | [6] |

| Density | 1.007 g/mL at 25 °C | [6] |

| pKa (Predicted) | 9.36 ± 0.19 | [5] |

| LogP (Predicted) | 3.40980 | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in both research and development. Due to its aromatic nature and the presence of a secondary amine group, its solubility is variable across different solvent systems.

Aqueous Solubility

This compound is practically insoluble in neutral aqueous solutions. One source indicates a water solubility of 0.00 M, highlighting its hydrophobic nature.[7] However, as a basic compound, its solubility in aqueous media is pH-dependent. The basic nitrogen atom can be protonated under acidic conditions to form a water-soluble salt.[8] This property is often exploited during purification through acid-base extraction protocols.[8]

Organic Solvent Solubility

Table 2: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Polarity Index | Expected Solubility (mg/mL) |

| Hexane | 0.1 | < 1 |

| Toluene | 2.4 | > 50 |

| Dichloromethane | 3.1 | > 100 |

| Ethyl Acetate | 4.4 | > 100 |

| Isopropanol | 4.0 | > 100 |

| Ethanol | 4.3 | > 100 |

| Methanol | 5.1 | > 50 |

| Acetonitrile | 5.8 | > 50 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 |

Stability Profile

The stability of this compound is crucial for its storage, handling, and use in pharmaceutical formulations. It is generally considered stable under ambient conditions but can be unstable in the presence of incompatible materials.[9] Key factors influencing its stability include pH, temperature, light, and the presence of oxidizing agents.

Degradation Pathways

This compound, as a secondary amine, is susceptible to several degradation pathways:

-

Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, potentially forming N-oxides.[8]

-

N-Debenzylation: Metabolic studies on related N-benzylphenethylamines have shown that N-debenzylation can be a primary route of metabolism, suggesting this as a potential degradation pathway.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amines.

Improving the stability of this compound can often be achieved by converting it into a salt form, such as the hydrochloride salt, which is generally more crystalline and less prone to degradation.[8]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic (Shake-Flask) Solubility Assay

This protocol determines the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.). An excess of the compound is necessary to ensure a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a constant temperature bath (e.g., 25°C or 37°C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the analytical method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery.[10][11]

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1-2%.

-

-

Incubation and Precipitation Detection:

-

Data Analysis:

-

The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility limit.

-

Stability Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.[13]

-

Preparation of Sample Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample in a stability chamber at 80°C for 48 hours. Dissolve in the initial solvent for analysis.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

-

Analyze the stressed samples alongside a non-stressed control sample.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation by the decrease in the peak area of the parent compound.

-

Assess peak purity to ensure that the parent peak is free from co-eluting degradation products.

-

Signaling Pathway and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz.

Thermodynamic Solubility Workflow

Forced Degradation Study Workflow

5-HT2A Receptor Signaling Pathway

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. While there is a lack of extensive quantitative solubility data in the public domain, the provided experimental protocols offer a robust framework for its determination. The compound's stability is influenced by common environmental factors, and its degradation can be systematically investigated using forced degradation studies. A thorough understanding of these physicochemical properties is essential for the effective utilization of this compound in drug discovery and development, particularly in the context of its role as a precursor to potent 5-HT2A receptor modulators.

References

- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-BENZYL-2-PHENYLETHYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. N-BENZYL-2-PHENYLETHYLAMINE | 3647-71-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Buy this compound | 3647-71-0 [smolecule.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

Potential Pharmacological Applications of N-Benzyl-2-phenylethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-phenylethanamine, a core scaffold in medicinal chemistry, has emerged as a promising platform for the development of novel therapeutics targeting the central nervous system. This technical guide provides an in-depth analysis of its pharmacological potential, focusing on its interactions with key neurotransmitter systems. Derivatives of this compound have demonstrated significant activity as agonists at serotonin 5-HT2A and 5-HT2C receptors, suggesting applications in the treatment of mood disorders and cognitive enhancement. Furthermore, the N-benzyl-phenethylamine motif has been explored for its cholinesterase inhibitory properties, indicating a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's disease. This document summarizes quantitative structure-activity relationship data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound is a synthetic compound derived from phenethylamine, a well-known psychoactive and neuromodulatory scaffold.[1] The addition of a benzyl group to the nitrogen atom of the phenethylamine core significantly influences its pharmacological profile, enhancing its affinity and activity at various biological targets. This guide explores two primary pharmacological applications of this compound derivatives: their role as serotonin 5-HT2A/2C receptor agonists and their potential as cholinesterase inhibitors.

Serotonergic Activity: 5-HT2A/2C Receptor Agonism

Derivatives of this compound have been extensively studied as potent agonists of the 5-HT2A and 5-HT2C receptors.[2][3] These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and perception. Agonism at these receptors is a key mechanism of action for several psychedelic compounds and is being investigated for therapeutic applications in depression, anxiety, and post-traumatic stress disorder.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for a series of N-benzyl-phenethylamine derivatives, as reported by Hansen et al. (2014).[3] The data highlights the impact of substitutions on both the phenethylamine and N-benzyl moieties on receptor binding affinity (Ki) and functional potency (EC50).

Table 1: 5-HT2A Receptor Binding Affinity (Ki) and Functional Activity (EC50) of this compound Derivatives [3]

| Compound | R1 | R2 | R3 | R4 | N-Benzyl Substituent | Ki (nM) 5-HT2A | EC50 (nM) 5-HT2A |

| 1a | OMe | H | H | I | 2-OMe | 0.43 | 2.5 |

| 1b | OMe | H | H | I | 2-OH | 0.81 | 0.074 |

| 2a | OMe | H | H | Br | 2-OMe | 0.52 | 3.5 |

| 2b | OMe | H | H | Br | 2-OH | 1.1 | 0.21 |

| 3a | OMe | H | H | Cl | 2-OMe | 0.69 | 5.2 |

| 3b | OMe | H | H | Cl | 2-OH | 1.5 | 0.44 |

| 4a | OMe | H | H | F | 2-OMe | 1.3 | 11 |

| 4b | OMe | H | H | F | 2-OH | 2.8 | 1.2 |

| 5a | OMe | H | H | CF3 | 2-OMe | 0.98 | 8.9 |

| 5b | OMe | H | H | CF3 | 2-OH | 2.1 | 0.33 |

| 6a | OMe | H | H | CN | 2-OMe | 1.8 | 15 |

| 6b | OMe | H | H | CN | 2-OH | 0.65 | 0.55 |

| 7a | OMe | H | H | Me | 2-OMe | 0.87 | 6.1 |

| 7b | OMe | H | H | Me | 2-OH | 1.9 | 0.41 |

| 8a | OMe | H | H | Et | 2-OMe | 0.35 | 4.9 |

| 8b | OMe | H | H | Et | 2-OH | 0.29 | 0.38 |

| 9a | OMe | H | H | n-Pr | 2-OMe | 0.55 | 7.8 |

| 9b | OMe | H | H | n-Pr | 2-OH | 0.48 | 0.69 |

| 10a | OMe | H | H | SMe | 2-OMe | 0.76 | 9.2 |

| 10b | OMe | H | H | SMe | 2-OH | 1.2 | 0.83 |

Table 2: 5-HT2C Receptor Binding Affinity (Ki) and Functional Activity (EC50) of this compound Derivatives [3]

| Compound | R1 | R2 | R3 | R4 | N-Benzyl Substituent | Ki (nM) 5-HT2C | EC50 (nM) 5-HT2C |

| 1a | OMe | H | H | I | 2-OMe | 0.87 | 8.1 |

| 1b | OMe | H | H | I | 2-OH | 2.5 | 31 |

| 2a | OMe | H | H | Br | 2-OMe | 1.1 | 12 |

| 2b | OMe | H | H | Br | 2-OH | 3.9 | 55 |

| 3a | OMe | H | H | Cl | 2-OMe | 1.5 | 18 |

| 3b | OMe | H | H | Cl | 2-OH | 5.8 | 98 |

| 4a | OMe | H | H | F | 2-OMe | 2.8 | 35 |

| 4b | OMe | H | H | F | 2-OH | 9.1 | 180 |

| 5a | OMe | H | H | CF3 | 2-OMe | 2.2 | 29 |

| 5b | OMe | H | H | CF3 | 2-OH | 6.8 | 110 |

| 6a | OMe | H | H | CN | 2-OMe | 4.1 | 52 |

| 6b | OMe | H | H | CN | 2-OH | 65 | >1000 |

| 7a | OMe | H | H | Me | 2-OMe | 1.9 | 22 |

| 7b | OMe | H | H | Me | 2-OH | 6.2 | 120 |

| 8a | OMe | H | H | Et | 2-OMe | 0.78 | 16 |

| 8b | OMe | H | H | Et | 2-OH | 0.89 | 95 |

| 9a | OMe | H | H | n-Pr | 2-OMe | 1.2 | 26 |

| 9b | OMe | H | H | n-Pr | 2-OH | 1.5 | 150 |

| 10a | OMe | H | H | SMe | 2-OMe | 1.7 | 31 |

| 10b | OMe | H | H | SMe | 2-OH | 3.3 | 190 |

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

References

- 1. N-Benzyl-2-phenethylamine | 3647-71-0 | FB71441 [biosynth.com]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzyl-2-phenylethanamine: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-phenylethanamine is a significant organic compound within the broader class of phenethylamines. While its derivatives, particularly the N-(2-methoxybenzyl) substituted compounds (NBOMes), have garnered significant attention in recent years for their potent psychoactive effects, the parent compound serves as a foundational structure in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its chemical properties, synthesis methodologies, and its role as a precursor in neurochemical research.

Introduction and Historical Context

The history of this compound is intertwined with the broader exploration of phenethylamine derivatives, a class of compounds known for their diverse pharmacological activities. While a singular "discovery" of this compound is not prominently documented, its synthesis and study are logical extensions of the foundational work on phenethylamines. The parent compound, 2-phenylethylamine, has been known since at least 1890 and was first synthesized in 1909.[1] The exploration of modifications to the phenethylamine structure, including N-alkylation, was a natural progression in the field of medicinal chemistry.

Early studies involving simple N-alkylation of phenethylamines with substituents like methyl or ethyl groups resulted in compounds with significantly diminished activity compared to their primary amine counterparts.[2][3] This initially suggested that N-substitution was detrimental to the desired pharmacological effects. However, the surprising discovery that N-benzyl and, more specifically, N-(2-methoxy)benzyl substitutions dramatically increased both binding affinity and functional activity at serotonin 5-HT2A receptors marked a pivotal moment in the development of this class of compounds.[2][3] This finding spurred further research into N-benzylphenethylamines, leading to the development of highly potent and selective ligands for serotonin receptors.[2][3] The work of chemist Alexander Shulgin in the 1980s and 1990s, who synthesized and documented numerous psychoactive phenethylamine derivatives, significantly expanded the landscape of this chemical space, though his work focused more on ring-substituted analogs.[4][5]

Physicochemical and Spectroscopic Data

This compound, also known as benethamine, is an aromatic amine with the molecular formula C₁₅H₁₇N.[6] It features a benzyl group attached to the nitrogen atom of a 2-phenylethanamine backbone.[6]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N | [6][7][8][9] |

| Molecular Weight | 211.30 g/mol | [6][7][8] |

| CAS Number | 3647-71-0 | [7][8][9] |

| Appearance | Clear light yellow liquid | [10] |

| Melting Point | 61-64 °C | [11] |

| Boiling Point | 327-328 °C at 750 mmHg | [12][13] |

| Density | 1.007 g/mL at 25 °C | [12][13] |

| Refractive Index (n20/D) | 1.566 | [12][13] |

| pKa | 9.36 ± 0.19 (Predicted) | [10][12] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR, ¹³C NMR, Mass, and IR spectra are available for this compound. [2][8][9][11][13][14][15][16][17][18][19][20]

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is through reductive amination.[6][21] This process typically involves the reaction of 2-phenylethanamine with benzaldehyde to form an imine intermediate, which is then reduced to the desired secondary amine.[6][21]

General Experimental Protocol: Reductive Amination

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of N-benzylphenethylamines.[10][21][22][23]

Materials:

-

2-Phenylethylamine hydrochloride

-

Benzaldehyde

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Ethanolic HCl

Procedure:

-

To a suspension of 2-phenylethylamine hydrochloride (1.0 mmol) and benzaldehyde (1.1 equiv) in ethanol (10 mL), add triethylamine (1.0 equiv).

-